3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid

Chemical Synthesis Building Block Quality Control

3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid (CAS: 1240256-80-7) is a fluorinated phenylpropanoic acid derivative with the molecular formula C10H8F4O3 and a molecular weight of 252.16 g/mol. It is characterized by a propanoic acid chain attached to a phenyl ring bearing both a 4-fluoro and a 3-trifluoromethoxy substituent.

Molecular Formula C10H8F4O3
Molecular Weight 252.16 g/mol
CAS No. 1240256-80-7
Cat. No. B1399790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid
CAS1240256-80-7
Molecular FormulaC10H8F4O3
Molecular Weight252.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC(=O)O)OC(F)(F)F)F
InChIInChI=1S/C10H8F4O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1,3,5H,2,4H2,(H,15,16)
InChIKeyRDAQINCBAFDESL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid (CAS: 1240256-80-7) Procurement: Technical Grade and Specifications


3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid (CAS: 1240256-80-7) is a fluorinated phenylpropanoic acid derivative with the molecular formula C10H8F4O3 and a molecular weight of 252.16 g/mol . It is characterized by a propanoic acid chain attached to a phenyl ring bearing both a 4-fluoro and a 3-trifluoromethoxy substituent . Commercially, it is available from multiple chemical suppliers as a research chemical with purities ranging from 95% to 98%, making it a readily accessible building block for medicinal chemistry and materials science applications .

Why a 3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic Acid Replacement is Not Trivial


The specific substitution pattern of 3-(4-fluoro-3-(trifluoromethoxy)phenyl)propanoic acid is not interchangeable with other phenylpropanoic acid derivatives. The combination of a para-fluoro and a meta-trifluoromethoxy group imparts a unique electronic and steric profile . The trifluoromethoxy (-OCF3) group is a highly lipophilic and electron-withdrawing moiety, distinct from a trifluoromethyl (-CF3) group or a methoxy (-OCH3) group in its size and conformational properties, which can significantly alter a molecule's interaction with biological targets and its physicochemical properties [1]. The ortho/para-directing nature of the fluoro substituent and the meta-directing nature of the trifluoromethoxy group define a specific reactivity pattern in further synthetic transformations that would be lost with alternative substitution patterns [2].

3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic Acid (CAS: 1240256-80-7) Verified Quantitative Differentiation


Commercial Purity: 97-98% Assured Grade for Reproducible Synthesis

The compound is commercially available with a certified purity of 97-98% from reputable vendors, ensuring reliable performance in sensitive synthetic applications . This high purity is essential for minimizing side reactions and ensuring the fidelity of subsequent structure-activity relationship (SAR) studies .

Chemical Synthesis Building Block Quality Control

Regioisomeric Distinction: A Key Differentiator from Ortho-Fluoro Analog

The compound's value is defined by its specific substitution pattern: 4-fluoro, 3-trifluoromethoxy. This distinguishes it from its regioisomer, 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid (CAS: not specified, but known compound) [1]. While both share the same molecular formula (C10H8F4O3) and weight (252.16 g/mol), the spatial arrangement of substituents is different. The para-fluoro group in the target compound provides a different electronic influence on the ring and positions the trifluoromethoxy group for distinct steric interactions compared to the ortho-fluoro, para-trifluoromethoxy arrangement in the analog.

Medicinal Chemistry SAR Isomerism

Synthetic Utility: Enabling Polydithienylpyrrole-Based Electrochromic Materials

This compound has been specifically incorporated as a building block in the synthesis of polydithienylpyrroles (PSNS derivatives), which are used as anodic materials in electrochromic devices (ECDs) [1]. The synthesis leverages the carboxylic acid group for amide bond formation, attaching the fluorinated phenyl group as a pendant moiety to modulate the optoelectronic properties of the resulting polymer.

Materials Science Electrochromic Devices Polymer Synthesis

3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic Acid (1240256-80-7): Optimal Research and Industrial Scenarios


Building Block for Fluorinated Agrochemical and Pharmaceutical Libraries

Procure this compound to serve as a versatile carboxylic acid intermediate for the synthesis of diverse compound libraries. Its unique substitution pattern is ideal for exploring SAR around fluorinated phenylpropanoic acid cores, which are prevalent in many bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) [1]. The presence of both fluoro and trifluoromethoxy groups allows for systematic investigation of the impact of lipophilicity and electron-withdrawing effects on target binding and pharmacokinetic properties.

Scaffold for PPAR Agonist Design and Development

As a core component of the substituted phenylpropanoic acid class, this compound can be used as a starting material for the synthesis of novel PPAR agonists, a field with established therapeutic relevance for metabolic disorders [1]. The trifluoromethoxy group is a known motif in PPAR ligands, and this specific building block allows for the introduction of a fluorine atom for further modulation of activity and metabolic stability.

Monomer for Functional Polymer Synthesis in Electrochromic Devices

Utilize this compound as a monomer precursor for the creation of polydithienylpyrroles with pendant fluorinated phenyl groups [2]. The fluorinated moiety can enhance the polymer's electrochemical stability and modulate its optical properties, making it a valuable component in the development of advanced electrochromic materials for smart windows and displays.

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